2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide, commonly known as Darifenacin, is a complex organic compound classified primarily as a muscarinic receptor antagonist. It is utilized in the treatment of overactive bladder and functions by inhibiting the M3 subtype of muscarinic receptors, thus reducing involuntary bladder contractions. The compound features multiple functional groups and ring structures, notably a pyrrolidine ring and a benzofuran moiety, contributing to its pharmacological properties.
Darifenacin is synthesized through various chemical pathways and has been documented in multiple scientific resources, including patents and chemical databases like PubChem. Its chemical structure has been extensively analyzed to understand its synthesis and biological activity.
Darifenacin is classified under the category of anticholinergic agents due to its mechanism of action on muscarinic receptors. It is recognized for its selectivity towards the M3 receptor, making it effective for urinary incontinence without significant side effects associated with other muscarinic receptor subtypes.
The synthesis of Darifenacin involves several key steps:
One notable synthetic route involves the reaction of 5-(2-bromoethyl)-2,3-dihydrobenzofuran with 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine in the presence of potassium carbonate. This process yields Darifenacin as a free base, which can then be converted into its hydrobromide salt using aqueous hydrobromic acid .
The molecular formula of Darifenacin is with a molecular weight of approximately 426.55 g/mol. The compound features:
Darifenacin can undergo various chemical reactions due to its functional groups:
The synthesis pathways often involve conditions such as temperature control (ranging from 25°C to 200°C), solvent choice (e.g., dichloromethane), and specific reagents (like potassium carbonate or palladium catalysts) to ensure high yield and purity .
Darifenacin acts primarily as a selective antagonist at the M3 muscarinic acetylcholine receptor. By binding to this receptor subtype in the bladder, it inhibits acetylcholine's action, leading to:
Clinical studies have demonstrated that Darifenacin effectively reduces episodes of urge incontinence and improves quality of life for patients suffering from this condition .
Darifenacin appears as a white crystalline solid with a melting point typically around 150°C. It exhibits solubility in organic solvents like ethanol but has limited solubility in water.
The presence of both hydrophobic (benzofuran and diphenyl groups) and hydrophilic (amide group) characteristics influences its pharmacokinetics:
Darifenacin is primarily used in clinical settings for:
Through ongoing research and development, Darifenacin continues to play a significant role in advancing therapeutic strategies for urinary disorders and enhancing our understanding of muscarinic receptor biology.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3